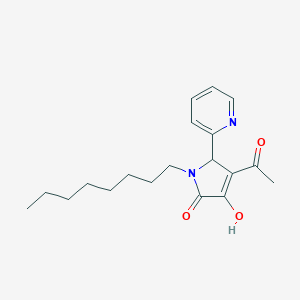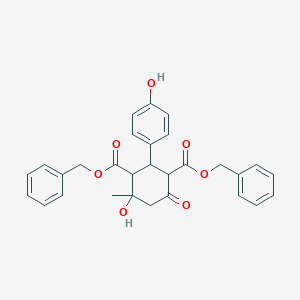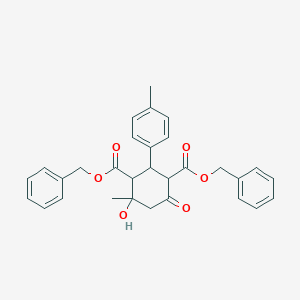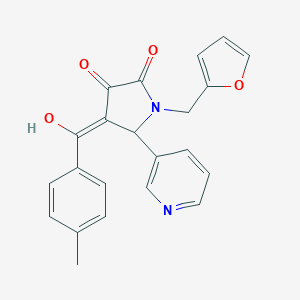
1-(2-furylmethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furylmethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known by its chemical name, FMPD, and is a member of the pyrrolone family of compounds.
作用機序
The mechanism of action of FMPD is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that FMPD can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses. FMPD has also been shown to induce apoptosis in cancer cells and inhibit the growth of various types of tumors.
実験室実験の利点と制限
One of the main advantages of FMPD is its versatility in terms of its potential applications in medicinal chemistry. However, one of the limitations of FMPD is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on FMPD. One area of interest is the development of new drugs based on FMPD that can be used to treat inflammatory diseases and cancer. Another potential direction is the investigation of the structure-activity relationship of FMPD and its derivatives, which could lead to the development of more potent and selective compounds. Finally, the development of new synthetic methods for FMPD and its derivatives could lead to more efficient and cost-effective production methods.
合成法
The synthesis of FMPD involves the reaction of 2-acetylpyridine with 4-methylbenzoyl chloride in the presence of aluminum chloride. The resulting intermediate is then reacted with furfural in the presence of sodium hydroxide, followed by the addition of hydrochloric acid to yield FMPD.
科学的研究の応用
FMPD has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs.
特性
分子式 |
C22H18N2O4 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H18N2O4/c1-14-6-8-15(9-7-14)20(25)18-19(16-4-2-10-23-12-16)24(22(27)21(18)26)13-17-5-3-11-28-17/h2-12,19,25H,13H2,1H3/b20-18- |
InChIキー |
RLIDKIOVRRPKGA-ZZEZOPTASA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CN=CC=C4)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CN=CC=C4)O |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CN=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



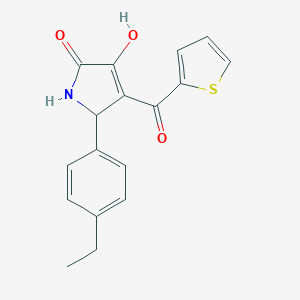

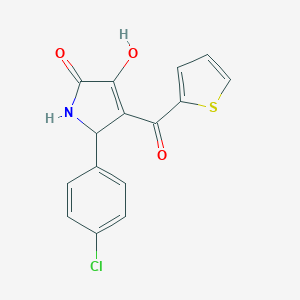


![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)
![5-(4-bromophenyl)-3-methyl-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282341.png)


